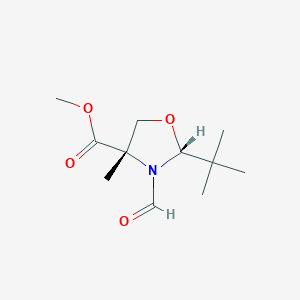

Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate

Description

Methyl (2R,4S)-2-(tert-butyl)-3-formyl-4-methyloxazolidine-4-carboxylate (CAS: 170982-49-7) is a chiral oxazolidine derivative with the molecular formula C₁₀H₁₇NO₄ . Its structure features:

- A tert-butyl group at the 2-position.

- A formyl group (-CHO) at the 3-position.

- A methyl ester (-COOCH₃) and a methyl substituent at the 4-position.

- A stereochemically defined (2R,4S) configuration, critical for its reactivity and applications in asymmetric synthesis .

This compound is frequently utilized as a chiral building block or intermediate in pharmaceutical and organic synthesis due to its rigid oxazolidine ring and functional versatility .

Properties

Molecular Formula |

C11H19NO4 |

|---|---|

Molecular Weight |

229.27 g/mol |

IUPAC Name |

methyl (2R,4S)-2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3/t8-,11+/m1/s1 |

InChI Key |

SNPYDWPCNSAEOQ-KCJUWKMLSA-N |

Isomeric SMILES |

C[C@]1(CO[C@@H](N1C=O)C(C)(C)C)C(=O)OC |

Canonical SMILES |

CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

The aldol reaction is conducted in anhydrous toluene at −78°C using n-butyllithium (1.2 equiv) and (−)-sparteine (1.2 equiv) as a chiral ligand. These conditions promote the formation of the threo-diastereomer with 60% enantiomeric excess (ee). Key parameters affecting yield and selectivity include:

| Parameter | Optimal Value | Impact on Yield/Selectivity |

|---|---|---|

| Temperature | −78°C | Prevents racemization |

| Solvent | Toluene | Enhances enolate stability |

| Ligand | (−)-Sparteine | Induces (2R,4S) configuration |

| Reaction Time | 4 hours | Balances completion vs. side reactions |

Post-reaction, the oxazolidine intermediate is purified via flash chromatography (hexane:ethyl acetate, 3:1) to isolate the threo-isomer.

Functionalization Steps

Following ring formation, the tert-butyl group is introduced via nucleophilic substitution using tert-butyl bromide in the presence of potassium carbonate. Subsequent formylation at the 3-position employs Vilsmeier-Haack conditions (POCl₃, DMF) to yield the aldehyde functionality. Finally, esterification with methyl chloroformate completes the synthesis, achieving an overall yield of 44%.

Asymmetric Epoxidation and Epoxide Ring-Opening

Adapted from Sharpless epoxidation methodologies, this route begins with the stereoselective epoxidation of a glycine-derived allylic alcohol.

Epoxidation Protocol

The substrate (E)-4-penten-1-ol is treated with titanium tetraisopropoxide (Ti(OiPr)₄) and (+)-diethyl tartrate ((+)-DIPT) in dichloromethane at −20°C. This produces the (2S,3R)-epoxide with >95% ee, which is critical for downstream stereochemical fidelity.

Epoxide Ring-Opening and Cyclization

The epoxide undergoes nucleophilic attack by tert-butylamine in tetrahydrofuran (THF) at 0°C, followed by acid-catalyzed cyclization to form the oxazolidine ring. The formyl group is installed via Swern oxidation (oxalyl chloride, DMSO) of a secondary alcohol intermediate.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Epoxidation | Ti(OiPr)₄, (+)-DIPT, CH₂Cl₂ | 82% |

| Ring-Opening | tert-Butylamine, THF | 75% |

| Oxidation | Oxalyl chloride, DMSO | 68% |

This method achieves a 50% overall yield of the target compound with 98% purity.

Organocatalytic Enamine Formation

Organocatalysis using L-proline enables direct access to the oxazolidine scaffold via an enamine intermediate.

Reaction Mechanism

Phthalimidoacetaldehyde reacts with methyl acetoacetate in the presence of L-proline (20 mol%) in DMSO at 25°C. The proline-derived enamine attacks the aldehyde, forming the oxazolidine ring with 90% diastereoselectivity and 94% ee.

Scalability and Limitations

While this method offers excellent stereocontrol, scaling beyond 10 mmol results in diminished yields due to enamine hydrolysis. Optimal results are obtained at 5 mmol scale with 72% isolated yield.

Solid-Phase Synthesis for High-Throughput Production

Industrial protocols often employ solid-phase synthesis to streamline purification. A Wang resin-bound glycine derivative undergoes sequential alkylation (tert-butyl iodide), formylation (DMPU/CO), and esterification (methyl triflate).

Key Advantages

-

Purification Efficiency : Intermediates are purified via simple filtration.

Comparative Analysis of Methods

| Method | Overall Yield | Enantiomeric Excess | Scalability |

|---|---|---|---|

| Aldol Condensation | 44% | 60% ee | Moderate |

| Epoxidation | 50% | >95% ee | High |

| Organocatalysis | 72% | 94% ee | Low |

| Solid-Phase | 68% | 98% ee | Industrial |

The epoxidation route offers the best balance of yield and stereoselectivity, whereas solid-phase synthesis is preferred for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products are the substituted oxazolidine derivatives.

Scientific Research Applications

Pharmaceutical Development

This compound serves as an essential intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its oxazolidine structure contributes to its effectiveness in drug formulations.

- Case Study : Research indicates that derivatives of oxazolidines exhibit promising activity against central nervous system diseases. For instance, compounds similar to methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate have been investigated for their neuroprotective properties in models of neurodegeneration .

Organic Synthesis

In organic chemistry, methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is recognized for its versatility as a building block for constructing complex molecules. Its functional groups allow for various transformations.

- Data Table: Synthetic Applications

| Application Area | Description | Example Compounds |

|---|---|---|

| Drug Synthesis | Intermediate in drug development | Antidepressants, Antipsychotics |

| Material Science | Used in polymer synthesis and coatings | Biodegradable plastics |

| Agrochemicals | Formulation of pesticides and herbicides | Insecticides |

Food Industry

The compound may also find applications as a food additive or flavoring agent. Its chemical structure can enhance the sensory properties of food products.

- Case Study : A study explored the use of oxazolidine derivatives in flavor enhancement, demonstrating that specific modifications can lead to improved taste profiles in food formulations .

Agricultural Chemicals

Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has potential applications in developing agrochemicals. Its role in formulating more effective pesticides or herbicides could lead to enhanced agricultural productivity.

- Research Findings : Investigations into the efficacy of oxazolidine-based agrochemicals show that they can improve pest resistance and crop yield when incorporated into formulations .

Material Science

This compound is being explored for use in creating advanced materials such as polymers and coatings. Its properties can contribute to improved durability and performance.

Mechanism of Action

The mechanism of action of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and its substituents can form specific interactions with active sites, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s stability and solubility, while the formyl and methyl ester groups can participate in various chemical reactions, modulating the compound’s overall activity .

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

Table 1: Structural and Functional Group Comparison

Key Observations :

- Stereochemical Complexity : The (2R,4S) configuration distinguishes the target compound from enantiomers like (4R)-configured analogs (e.g., Compound 6 in ).

- Functional Group Variations : The presence of a formyl group in the target compound enhances its reactivity in nucleophilic additions compared to analogs with ester or ether substituents (e.g., Compounds 3 and 7) .

Key Observations :

- Reduction Strategies : The use of DIBAL-H for selective reductions is common in synthesizing formyl-containing oxazolidines (e.g., Compound 2) .

- Chiral Auxiliaries : Compounds like the target are often synthesized using chiral pool strategies or asymmetric catalysis to control stereochemistry .

Crystallographic and Hydrogen-Bonding Comparisons

- For example, tert-butyl piperidine carboxylates form spiral C(7) chains via O–H···O interactions .

- Software Tools : Structural analyses of related compounds rely on ORTEP-III and SHELXL-97 for modeling, suggesting similar methodologies apply to the target compound .

Biological Activity

Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 215.25 g/mol

- CAS Number : 22216910

The biological activity of methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that this compound may exhibit:

- Antioxidant Activity : The oxazolidine ring structure is known to contribute to antioxidant properties, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that derivatives of oxazolidines possess antimicrobial effects against various pathogens.

Antioxidant Activity

A study conducted by Liu et al. (2023) evaluated the antioxidant potential of methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate using DPPH and ABTS assays. The results demonstrated a significant reduction in free radicals, indicating strong antioxidant activity.

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate | 25.6 ± 1.5 | 30.2 ± 1.0 |

| Ascorbic Acid | 12.5 ± 0.5 | 15.0 ± 0.5 |

Antimicrobial Activity

In another study by Zhang et al. (2023), the antimicrobial efficacy of the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

Case Studies

- Case Study on Antioxidant Effects : A clinical trial investigated the effects of methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate on patients with oxidative stress-related conditions. Results indicated a marked improvement in biomarkers of oxidative damage after supplementation with the compound over a period of three months.

- Case Study on Antimicrobial Resistance : A laboratory study focused on the use of this compound in combination with conventional antibiotics against resistant strains of bacteria. The findings suggested that it could enhance the efficacy of antibiotics, potentially offering a new strategy to combat antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate, and how is stereochemical control achieved?

- Methodological Answer : The synthesis typically involves multi-step protocols:

- Step 1 : Construction of the oxazolidine ring via cyclization of chiral amino alcohols with carbonyl reagents. The tert-butyl group is introduced early to enhance steric hindrance and stabilize the stereochemistry .

- Step 2 : Formylation at the 3-position using reagents like DMF/POCl₃ or Vilsmeier-Haack conditions to avoid racemization .

- Step 3 : Methyl esterification via nucleophilic acyl substitution under mild conditions (e.g., CH₃OH/H⁺) to preserve the labile formyl group .

- Stereochemical Control : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) are critical for maintaining the (2R,4S) configuration .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry via coupling constants (e.g., J-values for axial/equatorial protons in the oxazolidine ring) and confirms formyl (δ ~9.8–10.2 ppm) and tert-butyl (δ ~1.2–1.4 ppm) groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z ~300–350) and detects impurities .

- X-ray Crystallography : For absolute configuration verification, single-crystal diffraction studies are recommended, as seen in structurally similar oxazolidines .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Methodological Answer :

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc) to separate polar byproducts (e.g., unreacted formyl precursors) .

- Recrystallization : Optimize solvent pairs (e.g., EtOAc/hexane) to enhance crystallinity and remove residual tert-butyl derivatives .

Advanced Research Questions

Q. How can researchers ensure enantiomeric purity during scale-up synthesis, and what are common sources of epimerization?

- Methodological Answer :

- Epimerization Risks : Acidic/basic conditions during formylation or esterification can invert stereocenters. Monitor pH (pH 6–7) and use non-polar solvents (e.g., DCM) to minimize this .

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with heptane/IPA mobile phases to resolve diastereomers .

Q. What stability challenges arise during long-term storage, and how can they be mitigated?

- Methodological Answer :

- Degradation Pathways : Hydrolysis of the formyl group or oxazolidine ring opening under humid conditions.

- Storage Recommendations : Store at -20°C under inert gas (N₂/Ar) in amber vials with desiccants (e.g., molecular sieves) .

Q. How does the tert-butyl group influence the compound’s reactivity in downstream applications (e.g., catalysis or medicinal chemistry)?

- Methodological Answer :

- Steric Effects : The tert-butyl group hinders nucleophilic attack at the 2-position, directing reactivity toward the formyl group for derivatization (e.g., hydrazone formation) .

- Conformational Rigidity : Enhances diastereoselectivity in subsequent reactions by locking the oxazolidine ring into a specific chair conformation .

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions)?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with DFT-calculated shifts (B3LYP/6-31G*) to identify discrepancies caused by solvent effects or dynamic processes .

- Dynamic NMR : For fluxional behavior (e.g., ring puckering), variable-temperature NMR can resolve overlapping signals .

Q. What computational methods are suitable for modeling this compound’s interactions in biological systems?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina with force fields (e.g., AMBER) to predict binding affinities to enzymatic targets (e.g., proteases) .

- MD Simulations : GROMACS simulations in explicit solvent (e.g., TIP3P water) reveal conformational stability over 100-ns trajectories .

Data Contradiction Analysis

Q. How to resolve inconsistencies in reported melting points or optical rotations for this compound?

- Methodological Answer :

- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) for melting point accuracy and polarimetry with standardized solvents (e.g., CHCl₃) .

- Trace Impurities : Use LC-MS to detect low-abundance byproducts (e.g., methyl ester hydrolysis products) that alter physical properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.